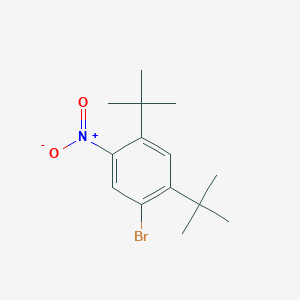

1-Bromo-2,4-ditert-butyl-5-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20BrNO2 |

|---|---|

Molecular Weight |

314.22g/mol |

IUPAC Name |

1-bromo-2,4-ditert-butyl-5-nitrobenzene |

InChI |

InChI=1S/C14H20BrNO2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)8-11(9)15/h7-8H,1-6H3 |

InChI Key |

LNHIQANHUZKWHC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Br)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Br)C(C)(C)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Bromo 2,4 Ditert Butyl 5 Nitrobenzene and Its Analogues

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of 1-bromo-2,4-ditert-butyl-5-nitrobenzene relies on a series of well-understood electrophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

Direct Halogenation Approaches (Bromination) of tert-Butylbenzene Derivatives

The introduction of a bromine atom onto a benzene (B151609) ring bearing one or more tert-butyl groups is a key step in the synthesis of the target molecule. The tert-butyl group is an ortho, para-director, meaning it activates these positions towards electrophilic attack.

Direct bromination of 1,3-di-tert-butylbenzene (B94130) is a common starting point. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a suitable solvent like carbon tetrachloride. chemspider.com The bulky tert-butyl groups sterically hinder the ortho positions, leading to a preference for substitution at the C4 and C6 positions. However, achieving selective monobromination can be challenging, as the activating nature of the tert-butyl groups can lead to the formation of di-bromo substituted byproducts. chemspider.com

In the case of the more sterically hindered 1,3,5-tri-tert-butylbenzene (B73737), bromination can lead to a mixture of products, including those resulting from bromo-de-tert-butylation, where a tert-butyl group is replaced by a bromine atom. rsc.orgresearchgate.net The reaction conditions, particularly the solvent, can significantly influence the product distribution. For instance, bromination in trimethyl phosphate (B84403) can yield 2,4,6-tri-tert-butylbromobenzene, while reaction in carbon tetrachloride can lead to the formation of 3,5-di-tert-butylbromobenzene through dealkylation. researchgate.net

Table 1: Bromination of tert-Butylbenzene Derivatives

| Starting Material | Reagents and Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| 1,3,5-Tri-tert-butylbenzene | Br₂, Fe powder, CCl₄, 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene | chemspider.com |

| 1,3,5-Tri-tert-butylbenzene | Br₂, various concentrations | Bromo-de-protonation and bromo-de-tert-butylation products | rsc.org |

| 1,3,5-Tri-tert-butylbenzene | Acetyl hypobromite, AgClO₄, HOAc | 1,3,5-Tri-tert-butyl-2-bromobenzene, acetoxylation and dealkylation products | researchgate.net |

Nitration Pathways in Sterically Hindered Benzene Systems

The introduction of a nitro group onto a sterically hindered benzene ring is another critical transformation. Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). fiveable.meyoutube.com The nitro group is a strong deactivating group and a meta-director. fiveable.melibretexts.org

When nitrating a pre-existing bromo-ditert-butylbenzene, the directing effects of both the bromine atom (ortho, para-director) and the tert-butyl groups (ortho, para-directors) must be considered. In the case of 1-bromo-2,4-ditert-butylbenzene, the incoming nitro group is directed to the C5 position, which is meta to the bromine and ortho/para to the tert-butyl groups, but sterically accessible. The strong deactivating nature of the nitro group makes subsequent electrophilic substitutions significantly more difficult. fiveable.menumberanalytics.com

The synthesis of aromatic nitro compounds can also be achieved through other methods, such as the reaction of aryl chlorides, triflates, or nonaflates with a suitable nitrogen source in the presence of a palladium catalyst. organic-chemistry.org Ipso-nitration, the replacement of a substituent other than hydrogen (like a boronic acid group) with a nitro group, provides another synthetic route. organic-chemistry.org

Sequential Functionalization Strategies

The synthesis of polysubstituted benzenes often relies on a carefully planned sequence of reactions to ensure the correct regiochemistry. libretexts.orglibretexts.org For this compound, a common strategy involves the initial di-tert-butylation of benzene, followed by bromination, and finally nitration.

Friedel-Crafts Alkylation: The synthesis often begins with the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1,4-di-tert-butylbenzene. sigmaaldrich.com

Isomerization: If necessary, isomerization can be employed to obtain the 1,3-di-tert-butylbenzene isomer.

Bromination: The resulting di-tert-butylbenzene is then brominated. In the case of 1,3-di-tert-butylbenzene, bromination will preferentially occur at the C4 position due to the directing effects of the two tert-butyl groups.

Nitration: The final step is the nitration of 1-bromo-2,4-ditert-butylbenzene. The directing effects of the existing substituents guide the nitro group to the C5 position.

This sequential approach ensures that each substituent is introduced at the desired position, taking advantage of the directing effects of the groups already present on the ring. khanacademy.org

Novel Synthetic Approaches and Methodological Advancements

While traditional methods are effective, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Exploration of Regioselectivity and Diastereoselectivity in Multi-Substituted Benzene Synthesis

Achieving high regioselectivity in the synthesis of polysubstituted benzenes is a significant challenge, especially in sterically crowded systems. rsc.org Molecular Electron Density Theory (MEDT) has been used to analyze and predict the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes. rsc.org These computational studies help in understanding the factors that control the position of substitution, such as the polarization of the aromatic electron density and steric interactions. rsc.org

For instance, in the nitration of benzenesulfonic acid, MEDT calculations have shown that the meta-selectivity arises from a combination of slight polarization of the ring's electron density and weak repulsive steric interactions in the ortho-attack transition state. rsc.org Such insights are invaluable for designing synthetic routes to complex molecules like this compound.

Catalytic Systems in the Synthesis of Highly Substituted Nitro-Bromo Aromatics

Modern synthetic chemistry is increasingly turning to catalytic systems to achieve transformations that are difficult or inefficient using stoichiometric reagents. In the context of synthesizing highly substituted nitro-bromo aromatics, several catalytic approaches are being explored.

Palladium-catalyzed cross-coupling reactions, for example, offer a powerful tool for the formation of C-C and C-N bonds. orgsyn.org A Pd-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions has been developed, demonstrating broad scope and functional group compatibility. organic-chemistry.org This method could potentially be adapted for the synthesis of the target molecule or its analogues.

Furthermore, catalytic C-H functionalization reactions are emerging as a highly efficient strategy for the synthesis of complex aromatic compounds. nih.govuq.edu.aunih.gov These reactions allow for the direct conversion of C-H bonds into new functional groups, often with high regioselectivity controlled by directing groups. While direct application to the synthesis of this compound may not be straightforward, the principles of C-H activation could inspire novel, more direct synthetic routes in the future.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5-Tri-tert-butylbenzene |

| 1-Bromo-2,4,6-tri-tert-butylbenzene |

| 1,3-Di-tert-butylbenzene |

| This compound |

| 1-Bromo-4-tert-butyl-2-nitrobenzene |

| 1-Bromo-2,4-ditert-butylbenzene |

| 1,4-Di-tert-butylbenzene |

| 2,4,6-Tri-tert-butylbromobenzene |

| 2,5-Di-t-butylbromobenzene |

| 3,5-Di-tert-butylbromobenzene |

| Benzene |

| Benzenesulfonic acid |

| Bromine |

| Carbon tetrachloride |

| Iron(III) bromide |

| Nitric acid |

| Nitrobenzene (B124822) |

| Sulfuric acid |

| tert-Butyl chloride |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include temperature, reaction time, and the choice of catalyst and solvent.

For the bromination of an activated benzene ring, such as in the synthesis of related compounds like 1-bromo-2,4,6-tri-tert-butylbenzene, controlling the temperature is vital. Performing the reaction at 0°C can reduce the formation of di-bromo substituted by-products. chemspider.com The amount of the brominating agent, typically bromine, must be carefully controlled; an excess can lead to undesired multiple brominations. chemspider.com For instance, in the bromination of 1,3,5-tri-tert-butylbenzene, using two equivalents of bromine is essential to prevent contamination with unreacted starting material, which is difficult to separate from the product. chemspider.com

In nitration reactions, such as the conversion of bromobenzene (B47551) to nitrobromobenzene, a mixture of concentrated nitric acid and sulfuric acid is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion. The reaction is typically exothermic and requires careful temperature control to prevent over-nitration and side reactions. After the reaction, the product is often purified by recrystallization from a suitable solvent, such as ethanol, to remove impurities. youtube.com

The table below illustrates typical variables that are optimized in related electrophilic aromatic substitution reactions.

| Parameter | Variable | Typical Range/Options | Effect on Yield and Purity |

| Temperature | Reaction Temperature | 0°C to 100°C | Lower temperatures can increase selectivity and reduce by-products. |

| Reaction Time | Duration of Reaction | 1 hour to 24 hours | Sufficient time is needed for completion, but prolonged times can lead to side reactions. |

| Catalyst | Lewis Acid (for bromination) | Iron powder, AlBr₃ | The choice and amount of catalyst can significantly affect the reaction rate and selectivity. |

| Solvent | Polarity and Boiling Point | Carbon tetrachloride, Acetic acid | The solvent can influence the solubility of reactants and the reaction pathway. |

| Reagent Ratio | Molar ratio of reactants | Stoichiometric to slight excess | A precise ratio is critical to avoid multiple substitutions or incomplete reactions. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One key area for improvement is the replacement of hazardous reagents and solvents. For example, traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle. Similarly, solvents like carbon tetrachloride, a known carcinogen, can be replaced with more environmentally benign options.

Another principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Designing a synthesis with fewer steps and higher yields per step contributes to better atom economy. For the synthesis of this compound, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could potentially be more efficient than a linear synthesis.

The following table summarizes potential green chemistry improvements for the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Prevention of Waste | Use of excess reagents | Stoichiometric reactions, catalyst recycling |

| Atom Economy | Multi-step linear synthesis | Convergent synthesis, minimizing protecting groups |

| Less Hazardous Chemical Syntheses | Elemental bromine, concentrated acids | N-bromosuccinimide, solid acid catalysts |

| Safer Solvents and Auxiliaries | Carbon tetrachloride, chloroform | Ionic liquids, supercritical fluids, or solvent-free conditions |

| Design for Energy Efficiency | High-temperature reactions | Catalytic reactions at ambient temperature |

Reactivity and Mechanistic Investigations of 1 Bromo 2,4 Ditert Butyl 5 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents already present on the ring significantly influence the rate and regioselectivity of these reactions.

Directing Effects of Nitro, Bromo, and tert-Butyl Substituents

The directing effects of the substituents on the benzene ring determine the position of an incoming electrophile. These effects are a combination of induction and resonance. libretexts.orgpressbooks.pub

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. youtube.com This deactivation arises from the positive formal charge on the nitrogen atom, which pulls electron density from the ring. youtube.com Consequently, the nitro group directs incoming electrophiles to the meta position, as this avoids placing a destabilizing positive charge on the carbon atom directly bonded to the nitro group during the formation of the arenium ion intermediate. youtube.comquizlet.com

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho-, para-directing. pressbooks.pub Their deactivating nature stems from a strong electron-withdrawing inductive effect. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. quizlet.comlibretexts.org

tert-Butyl Group (-C(CH₃)₃): Alkyl groups, such as the tert-butyl group, are activating and ortho-, para-directing. pressbooks.pubucalgary.ca They donate electron density to the ring primarily through an inductive effect, thereby stabilizing the positively charged arenium ion intermediate and increasing the reaction rate compared to benzene. libretexts.orglibretexts.org

In 1-Bromo-2,4-ditert-butyl-5-nitrobenzene, these directing effects are in competition. The two tert-butyl groups and the bromine atom direct towards the available ortho and para positions, while the nitro group directs meta to itself. The positions ortho and para to the activating tert-butyl groups are the most likely sites for electrophilic attack, though this is heavily influenced by steric factors.

Table 1: Summary of Substituent Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| Nitro (-NO₂) | Strong Deactivator | meta |

| Bromo (-Br) | Weak Deactivator | ortho, para |

| tert-Butyl (-C(CH₃)₃) | Weak Activator | ortho, para |

Influence of Steric Hindrance on Regioselectivity and Reaction Rates

The two bulky tert-butyl groups in this compound create significant steric hindrance. This steric bulk plays a crucial role in determining the regioselectivity and rate of EAS reactions.

The large size of the tert-butyl groups physically obstructs the positions ortho to them. libretexts.orgucalgary.ca In general, for mono-substituted tert-butylbenzene, substitution is heavily favored at the para position over the ortho position due to this steric hindrance. quizlet.comucalgary.ca In the case of this compound, the positions adjacent to the tert-butyl groups are sterically hindered, making electrophilic attack at these sites less favorable. youtube.com The presence of multiple bulky substituents can significantly slow down the rate of EAS reactions compared to less hindered aromatic compounds. numberanalytics.com For instance, the nitration of 1,3-ditert-butylbenzene is notably slower than that of benzene. numberanalytics.com The steric hindrance can also affect the formation of the initial complex between the electrophile and the aromatic ring. numberanalytics.com

Comparative Analysis with Less Hindered Nitro-Bromoaromatics

To understand the impact of the tert-butyl groups, it is useful to compare the reactivity of this compound with less sterically hindered nitro-bromoaromatics, such as 1-bromo-4-nitrobenzene.

In a less hindered molecule like 1-bromo-4-nitrobenzene, the directing effects of the bromo (ortho, para) and nitro (meta) groups are the primary determinants of regioselectivity. The positions ortho to the bromine atom are also meta to the nitro group, making them the most likely sites for electrophilic attack.

In contrast, for this compound, while the electronic directing effects are still at play, the overwhelming steric hindrance from the two tert-butyl groups would likely dominate, directing incoming electrophiles to the least sterically encumbered position. This often leads to a single, highly specific product, whereas less hindered analogs might yield a mixture of isomers. For example, Friedel-Crafts alkylation of a highly substituted ring may only result in a dialkylated product because the remaining positions are too sterically hindered for further reaction. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups. wikipedia.org

Activation by the Nitro Group and Leaving Group Displacement

The SNAr mechanism is highly dependent on the presence of electron-withdrawing groups, with the nitro group being one of the most effective activators. wikipedia.orgbyjus.com For the reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.com This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. quizlet.comyoutube.com

In this compound, the nitro group is meta to the bromine atom. According to the principles of SNAr, a meta positioning does not allow for the direct resonance stabilization of the Meisenheimer complex by the nitro group. libretexts.orgstackexchange.com This would suggest that the compound is significantly less reactive towards SNAr at the bromine-bearing carbon compared to an isomer where the nitro group is ortho or para to the bromine. However, the cumulative electron-withdrawing effect of the nitro group still renders the ring electron-poor and more susceptible to nucleophilic attack than an unsubstituted ring. libretexts.org

Role of the Bromine Atom as a Leaving Group in SNAr Reactions

In SNAr reactions, a good leaving group is essential. wikipedia.org The rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.org Consequently, the ability of the leaving group to stabilize the negative charge it takes upon departure is less critical than in Sₙ2 reactions. The typical leaving group ability in SNAr reactions follows the order F > Cl ≈ Br > I. nih.gov This inverted order is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

While bromine is a competent leaving group in SNAr reactions, its reactivity can be influenced by various factors, including the nucleophile, the substrate, and the solvent. nih.govresearchgate.net In the context of this compound, while the meta position of the nitro group is not ideal for activation, the presence of the bromine atom provides a viable leaving group for potential SNAr reactions, should the conditions be forcing enough to overcome the electronic and steric hurdles.

Mechanistic Insights into Meisenheimer Complex Formation

The interaction of electron-deficient aromatic rings with nucleophiles can lead to the formation of Meisenheimer complexes, which are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. The formation of these adducts is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, are crucial for stabilizing the negative charge that develops on the ring upon nucleophilic attack. This stabilization facilitates the formation of the Meisenheimer complex.

The general mechanism for Meisenheimer complex formation involves the addition of a nucleophile to an electron-poor aromatic ring, resulting in a resonance-stabilized anionic σ-complex. Current time information in Pasuruan, ID. For nitro-substituted arenes, the negative charge can be delocalized onto the nitro group, which significantly enhances the stability of the intermediate.

While specific mechanistic studies on this compound are not extensively documented in readily available literature, insights can be drawn from studies on related nitroaromatic compounds. For instance, research on dinitrochlorobenzenes has shown that the formation of Meisenheimer complexes can be observed and characterized using techniques like NMR spectroscopy. beilstein-journals.org The kinetics and thermodynamics of complex formation are dependent on the solvent, the nature of the nucleophile, and the substitution pattern on the aromatic ring. The presence of bulky tert-butyl groups ortho and para to the nitro group in this compound would be expected to sterically hinder the approach of nucleophiles, potentially affecting the rate and equilibrium of Meisenheimer complex formation. This steric hindrance could also influence the regioselectivity of nucleophilic attack.

Reduction Reactions of the Nitro Group

The reduction of a nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis, providing access to a wide range of aromatic amines that are valuable precursors for pharmaceuticals, dyes, and other functional materials. The presence of other reducible functional groups, such as halogens, presents a challenge in achieving selective reduction.

The selective reduction of the nitro group in halogenated nitroaromatics is a common requirement in multi-step syntheses. Various reagents and methods have been developed to achieve this transformation without affecting the halogen substituent. Classical methods often involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). rsc.orgconsensus.app These conditions are generally effective for reducing nitro groups while leaving aryl halides intact.

Catalytic hydrogenation is another powerful method for nitro group reduction. However, care must be taken as some catalysts, particularly under harsh conditions, can also lead to hydrodehalogenation. youtube.com The choice of catalyst and reaction conditions is therefore critical. For instance, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. youtube.com

More recent developments have focused on transfer hydrogenation methods, which often offer greater selectivity. Reagents like hydrazine (B178648) in combination with a catalyst such as Raney nickel or zinc powder can be effective. Current time information in Pasuruan, ID. A novel and efficient system for the selective reduction of aromatic nitro compounds in the presence of halogens involves the use of hydrazine glyoxylate (B1226380) with zinc or magnesium powder at room temperature. Current time information in Pasuruan, ID.

Table 1: Reagents for Selective Nitro Group Reduction in the Presence of Halogens

| Reagent System | Conditions | Selectivity |

| Sn / conc. HCl | Heating | Good |

| Fe / HCl | Heating | Good |

| Catalytic Hydrogenation (e.g., Pd/C) | Varies (pressure, temp.) | Can lead to dehalogenation |

| Sulfided Platinum Catalyst | Hydrogen gas | High for activated halides |

| Hydrazine / Raney Ni | 0-10 °C | Good |

| Hydrazine glyoxylate / Zn or Mg | Room Temperature | High |

This table presents a summary of common reagent systems and their general selectivity for the reduction of nitro groups in the presence of halogen substituents based on literature for various nitroaromatics.

The efficiency of nitro group reduction can be significantly influenced by the steric environment around the functional group. In the case of this compound, the two bulky tert-butyl groups flank the nitro group, which can hinder the approach of the reducing agent to the nitro group's nitrogen and oxygen atoms.

Studies on substituted dinitro- and trinitro-benzenes have shown that the least sterically hindered nitro group is preferentially reduced. organic-chemistry.org This principle suggests that the steric bulk of the tert-butyl groups in this compound would likely decrease the rate of reduction compared to a less hindered nitroarene. The choice of reducing agent can also play a role in overcoming steric hindrance. Smaller, more reactive reducing species may be more effective in accessing the sterically encumbered nitro group. For example, in challenging reductions, the selection of the catalyst and reaction conditions in catalytic hydrogenation becomes even more critical to achieve a reasonable reaction rate and yield.

The quest for milder, more selective, and environmentally friendly reducing agents for nitro groups is an ongoing area of research. Sodium borohydride (B1222165) (NaBH₄), a common and mild reducing agent, is typically not reactive enough to reduce nitro groups on its own. mdpi.com However, its reactivity can be enhanced by the addition of transition metal catalysts. For example, the NaBH₄/Ni(PPh₃)₄ system has been shown to effectively reduce nitro compounds to their corresponding amines in ethanol. mdpi.com

Another approach involves the use of metal salts in conjunction with NaBH₄. The NaBH₄-FeCl₂ system has been reported as a key reductant for the selective reduction of nitroarenes, even in the presence of sensitive functional groups like esters. beilstein-journals.org Such systems may offer alternative strategies for the reduction of sterically hindered and functionalized nitroaromatics like this compound. The development of these novel conditions aims to provide more efficient and practical methods for this important transformation. beilstein-journals.orgmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has become a staple in synthetic organic chemistry for the construction of biaryl and other conjugated systems.

The Suzuki-Miyaura cross-coupling reaction typically involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org For this compound, the carbon-bromine bond serves as the reactive site for this transformation.

The success of a Suzuki-Miyaura coupling on a substrate like this compound is influenced by several factors, including the steric hindrance around the bromine atom and the electronic effect of the nitro group. The bulky tert-butyl group ortho to the bromine can significantly hinder the oxidative addition step of the catalytic cycle, which is the initial reaction of the palladium catalyst with the aryl bromide.

To overcome this steric hindrance, specialized catalyst systems are often required. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition and subsequent steps of the catalytic cycle. rsc.orgrsc.org For example, ligands like AntPhos have been shown to be effective in the Suzuki-Miyaura coupling of sterically demanding aryl halides. rsc.org

The electron-withdrawing nitro group can also impact the reaction. While it activates the aryl halide towards oxidative addition, it can also participate in side reactions. However, recent studies have demonstrated that even the C-NO₂ bond can be utilized as a coupling partner in Suzuki-Miyaura reactions under specific catalytic conditions, highlighting the versatility of palladium catalysis. organic-chemistry.orgnih.govnih.gov

Table 2: Potential Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Bromoarenes

| Catalyst Precursor | Ligand | Base | Solvent | General Applicability |

| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | Highly sterically hindered aryl bromides |

| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | 1,4-Dioxane | Can facilitate coupling of nitroarenes |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | General purpose, may be less effective for hindered substrates |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/Water | Commonly used, effectiveness depends on substrate |

This table provides examples of catalyst systems that have been reported to be effective for Suzuki-Miyaura couplings of challenging substrates, including those with significant steric hindrance. The optimal system for this compound would require experimental validation.

Heck and Sonogashira Coupling Reactions with Bromine Substituents

The bromine substituent at the C1 position of this compound serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most important of these are the Heck and Sonogashira coupling reactions. While specific literature detailing these reactions for this compound is not abundant, the reactivity can be inferred from studies on structurally similar aryl bromides, particularly those bearing electron-withdrawing nitro groups and sterically demanding substituents.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.orgnih.gov For substrates like this compound, the reaction would typically be catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂. The choice of ligand is crucial, with bulky, electron-rich phosphines often being employed to facilitate the oxidative addition of the aryl bromide to the palladium center and to promote the subsequent steps of the catalytic cycle. thieme-connect.com Given the steric hindrance from the two tert-butyl groups, a catalyst system that is effective for hindered substrates would be necessary. For instance, reactions involving sterically hindered aryl bromides have been successfully carried out using palladacycle catalysts or catalyst systems with bulky phosphine ligands. thieme-connect.comnih.gov The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. researchgate.net

The Sonogashira reaction , the coupling of an aryl halide with a terminal alkyne, is a fundamental method for the synthesis of arylalkynes. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction is generally co-catalyzed by palladium and copper salts. nih.gov The palladium catalyst activates the aryl bromide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov For a sterically hindered and electron-poor substrate like this compound, the choice of catalyst, ligand, and reaction conditions is critical. Research on other hindered aryl bromides suggests that catalyst systems employing bulky phosphine ligands, such as P(t-Bu)₃, can be effective. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic applications. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Heck Reactions of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 95 | researchgate.net |

| 2 | 2-Bromotoluene | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 120 | 88 | organic-chemistry.org |

| 3 | 1-Bromo-2,4,6-trimethylbenzene | Styrene | [Pd(C₃H₅)Cl]₂ / Tedicyp | NaHCO₃ | DMF | 110 | 75 | thieme-connect.com |

Table 2: Representative Conditions for Sonogashira Reactions of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 98 | nih.gov |

| 2 | 1-Bromo-2-ethylbenzene | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Dioxane | 80 | 92 | nih.gov |

| 3 | 1-Bromo-4-tert-butylbenzene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 60 | 95 | beilstein-journals.org |

Steric and Electronic Effects on Cross-Coupling Efficiency

The efficiency of cross-coupling reactions involving this compound is significantly influenced by a combination of steric and electronic factors arising from its substitution pattern.

Steric Effects: The presence of two bulky tert-butyl groups on the benzene ring introduces considerable steric hindrance. The tert-butyl group at the C2 position, ortho to the bromine atom, sterically shields the reaction center. This can impede the approach of the palladium catalyst, thereby slowing down the rate-limiting oxidative addition step in cross-coupling reactions. Studies on other ortho-substituted aryl halides have shown that increased steric bulk can necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active and specialized catalyst systems. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can help to overcome some of this steric hindrance by promoting the formation of a more reactive, coordinatively unsaturated palladium(0) species.

Electronic Effects: The nitro group at the C5 position is a strong electron-withdrawing group. This has a dual effect on the reactivity of the molecule. On one hand, the electron-withdrawing nature of the nitro group polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. This electronic activation can, to some extent, counteract the steric deactivation caused by the tert-butyl groups. On the other hand, the nitro group deactivates the aromatic ring towards electrophilic attack, which is a key consideration in reactions that might compete with the desired cross-coupling pathway. In the context of nucleophilic aromatic substitution, the nitro group, being para to the bromine, would strongly activate the ring towards such reactions by stabilizing the intermediate Meisenheimer complex. stackexchange.com

Other Functional Group Transformations

Beyond the cross-coupling reactions at the bromine substituent, the other functional groups on the this compound ring also offer opportunities for further chemical modifications.

Reactions Involving the tert-Butyl Groups

The tert-butyl groups are generally considered to be robust and unreactive under many conditions, which is often a desirable trait in complex molecule synthesis. However, under certain harsh conditions, they can undergo reactions. For instance, electrophilic substitution reactions on highly substituted benzenes can sometimes lead to de-alkylation. While no specific studies on this compound were found, research on related compounds like 1,3,5-tri-tert-butylbenzene (B73737) has shown that bromo-de-tert-butylation can occur during bromination reactions, indicating that the C-C bond of the tert-butyl group can be cleaved under electrophilic attack. It is plausible that under strongly acidic or electrophilic conditions, one or both of the tert-butyl groups on the target molecule could be removed or replaced.

Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses sites that could be amenable to further functionalization, primarily through nucleophilic or electrophilic aromatic substitution, although the existing substituents heavily influence the feasibility and regiochemistry of such reactions.

Nucleophilic Aromatic Substitution (SNA_r): The strong electron-withdrawing nitro group at the C5 position activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com In this compound, the bromine atom is para to the nitro group. This arrangement is highly favorable for nucleophilic aromatic substitution, where a suitable nucleophile could displace the bromide ion. stackexchange.compearson.com The reaction would proceed through a resonance-stabilized Meisenheimer complex. The steric hindrance from the adjacent tert-butyl group at C2 might slow down the rate of attack, but the electronic activation from the nitro group is a powerful driving force.

Electrophilic Aromatic Substitution: The existing substituents on the ring make further electrophilic aromatic substitution challenging. The nitro group is a strong deactivating group and a meta-director. The bromine atom is also deactivating but an ortho-, para-director. The tert-butyl groups are activating and ortho-, para-directing. The positions on the ring are either sterically hindered or electronically deactivated. For instance, the position between the two tert-butyl groups (C3) is highly sterically hindered. The position ortho to the nitro group and adjacent to a tert-butyl group (C6) is also sterically encumbered and deactivated by the nitro group. Therefore, electrophilic substitution on this ring would likely require harsh conditions and may not be regioselective. msu.edu

Advanced Spectroscopic and Structural Elucidation in Research Context

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Analysis

Due to the intricate substitution pattern of 1-bromo-2,4-ditert-butyl-5-nitrobenzene, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can be challenging to interpret definitively. Multidimensional NMR techniques are indispensable for assigning the specific resonances of the aromatic protons and the numerous carbon atoms, including the quaternary carbons.

In a research setting, a suite of 2D NMR experiments would be employed to assemble the molecular structure.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling between the two aromatic protons. A cross-peak between the two aromatic proton signals would confirm their spatial proximity (typically a three-bond coupling, ³JHH).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the two aromatic proton signals to their corresponding carbon atoms on the benzene (B151609) ring.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, would significantly deshield the nearby protons and carbons. Conversely, the tert-butyl groups are weakly electron-donating.

| Technique | Purpose | Expected Key Correlations for this compound |

|---|---|---|

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Cross-peak between the two aromatic protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Correlation of each aromatic proton to its attached carbon. |

| HMBC | Identifies long-range (2-3 bond) ¹H-¹³C correlations. |

|

High-Resolution Mass Spectrometry for Reaction Product Confirmation and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful synthesis of this compound and for identifying products in subsequent reactions. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule.

For this compound (C₁₄H₂₀BrNO₂), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by two mass units (the M⁺ and M+2 peaks).

In mechanistic studies, HRMS coupled with techniques like gas chromatography (GC-HRMS) can be used to identify and quantify trace byproducts, providing insights into reaction pathways. For instance, in reactions where the bromine or nitro group is substituted, HRMS can precisely determine the elemental formula of the new product, confirming that the intended chemical transformation has occurred.

| Parameter | Information Gained | Application to this compound |

|---|---|---|

| Accurate Mass | Determination of elemental formula. | Confirms the formula C₁₄H₂₀BrNO₂. |

| Isotopic Pattern | Confirms the presence and number of specific elements (e.g., Br, Cl). | Characteristic M⁺ and M+2 peaks in a ~1:1 ratio confirm the presence of one bromine atom. |

| Fragmentation Pattern | Provides structural information about the molecule. | Observation of fragments corresponding to the loss of a tert-butyl group or nitro group. |

Single Crystal X-ray Diffraction Analysis for Definitive Structural Assignment of Derivatives

While NMR and MS provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof. This technique is particularly valuable for determining the three-dimensional arrangement of atoms in solid-state derivatives of the parent compound.

Should a derivative of this compound be synthesized and form a suitable single crystal, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the benzene ring and the substituents.

Torsion Angles: Revealing the orientation of the nitro group and the tert-butyl groups relative to the plane of the benzene ring. Due to the steric bulk of the adjacent tert-butyl group, the nitro group at C5 is expected to be twisted out of the plane of the aromatic ring.

Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice, which can be influenced by weak hydrogen bonds or other non-covalent interactions.

For example, in related sterically hindered nitrobenzene (B124822) structures, the dihedral angle between the nitro group and the phenyl ring is significantly influenced by the size of the adjacent ortho substituents. chemicalbook.com This steric clash is a key structural feature that X-ray diffraction can quantify with high precision.

| Structural Parameter | Significance in Analysis |

|---|---|

| Connectivity and Bond Lengths | Provides absolute confirmation of the covalent framework. |

| Bond and Torsion Angles | Quantifies steric strain, such as the twisting of the nitro group and tert-butyl groups out of the aromatic plane. |

| Crystal Packing | Reveals intermolecular forces that govern the solid-state structure. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Monitoring in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions by observing the characteristic vibrational frequencies of functional groups. In the synthesis or further transformation of this compound, these methods would allow for real-time or at-line analysis of the reaction mixture.

The key functional groups in the target molecule have distinct vibrational signatures:

Nitro Group (NO₂): Nitroaromatic compounds exhibit strong characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch (νs) is found around 1335-1360 cm⁻¹. esisresearch.org The disappearance or shift of these strong bands would indicate a reaction at the nitro group.

Aromatic Ring: The C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. libretexts.org The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ range is diagnostic of the substitution pattern on the ring. orgchemboulder.com

tert-Butyl Groups: These groups show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric).

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the low-frequency region of the IR spectrum, often between 500 and 680 cm⁻¹. Monitoring changes in this region could indicate reactions involving the bromine atom.

By tracking the relative intensities of the reactant's characteristic peaks versus the product's new emerging peaks, the progress and completion of a reaction can be effectively monitored. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, the disappearance of the C-Br vibrational mode and the appearance of new bands corresponding to the incoming functional group would be clear indicators of a successful transformation.

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Utility in Reaction Monitoring |

|---|---|---|

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | Strong band; its disappearance indicates reaction at the nitro group. |

| Nitro (NO₂) Symmetric Stretch | 1335 - 1360 | Strong band; provides confirmatory evidence for reactions involving the nitro group. |

| Aromatic C=C Stretch | 1450 - 1600 | Confirms the presence of the aromatic ring throughout the reaction. |

| Carbon-Bromine (C-Br) Stretch | 500 - 680 | Appearance/disappearance indicates cleavage or formation of the C-Br bond. |

Computational and Theoretical Investigations of 1 Bromo 2,4 Ditert Butyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For aromatic compounds, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger, can elucidate electron distribution, molecular orbital energies, and reactivity indicators. amazonaws.comresearchgate.netglobalresearchonline.net

In the case of 1-bromo-2,4-ditert-butyl-5-nitrobenzene, the nitro group, being a powerful electron-withdrawing group, significantly influences the electronic landscape of the benzene (B151609) ring. ijrti.org It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. masterorganicchemistry.comwikipedia.org DFT calculations on simpler nitroaromatics, such as nitrobenzene (B124822) and its halogenated derivatives, show that the lowest unoccupied molecular orbital (LUMO) is typically localized on the nitrobenzene ring, indicating its susceptibility to nucleophilic attack. acs.orgnih.gov

The presence of the two bulky tert-butyl groups introduces significant steric hindrance. This steric pressure can cause the nitro group to twist out of the plane of the benzene ring. wikipedia.org Such a conformational change would disrupt the π-conjugation between the nitro group and the ring, which could be quantified by DFT calculations by optimizing the geometry and analyzing the dihedral angle between the NO₂ group and the phenyl ring. This disruption would slightly reduce the electron-withdrawing effect of the nitro group compared to a planar analogue.

Reactivity indices derived from DFT, such as Fukui functions or the dual descriptor, would likely predict that the most electrophilic sites on the ring are the carbons bearing the bromo and nitro substituents, making them potential targets for nucleophilic attack. The global minimum energy for a related compound, 1,2,3-trichloro-4-nitrobenzene, was calculated using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets, yielding energies of -1815.53 and -1815.71 Hartrees, respectively. globalresearchonline.net Similar calculations for this compound would provide its thermodynamic stability.

Table 1: Predicted Electronic Properties from DFT (Analogous Systems) This table presents expected trends for this compound based on data from analogous nitroaromatic compounds.

| Property | Expected Value/Observation | Rationale/Comparison |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | The nitro group lowers the LUMO energy, decreasing the gap and affecting electronic transitions. globalresearchonline.net |

| Dipole Moment | High | The strong electron-withdrawing nature of the NO₂ group creates significant charge separation. For 1,2,3-trichloro-4-nitrobenzene, the calculated dipole moment is ~3.5 Debye. globalresearchonline.net |

| Electron Density | Depleted at ortho/para positions relative to the nitro group | The nitro group withdraws electron density through resonance and inductive effects. stackexchange.com |

| Nitro Group Dihedral Angle | > 0° (Non-planar) | Steric hindrance from the adjacent tert-butyl group forces the NO₂ group to twist out of the benzene ring plane. wikipedia.orgacs.org |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is crucial for mapping the energy landscape of a chemical reaction, including the identification of intermediates and transition states. For this compound, a key reaction pathway to model would be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide or, less commonly, the nitro group.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Computational studies on systems like p-chloronitrobenzene have shown that the formation of this intermediate is the rate-determining step. amazonaws.commasterorganicchemistry.com However, in some cases, particularly with less stabilizing electron-withdrawing groups or different leaving groups, the reaction can be a concerted process (cSNAr) with a single transition state. nih.gov

For this compound, a computational study of its reaction with a nucleophile (e.g., methoxide) would involve:

Geometry Optimization: Calculating the structures of the reactant, nucleophile, Meisenheimer intermediate, and product.

Transition State Search: Locating the transition state structure connecting the reactants to the intermediate (TS1) and the intermediate to the products (TS2). This involves techniques like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following methods.

Frequency Analysis: Confirming the nature of the stationary points. Reactants, intermediates, and products should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the reaction coordinate. amazonaws.com

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. DFT calculations on the reaction of p-chloronitrobenzene with a carbanion nucleophile have been used to map out the complete energy profile, showing that attack at the carbon bearing the chlorine is kinetically favored. amazonaws.com A similar approach for this compound would reveal the regioselectivity and the kinetic feasibility of the substitution.

Analysis of Steric and Electronic Interactions through Computational Methods

The interplay between steric and electronic effects is central to the chemistry of this compound. The two tert-butyl groups exert significant steric hindrance, which can be quantified computationally. researchgate.net

Steric Effects: The tert-butyl group at C-2 is ortho to the bromine atom, while the group at C-4 is ortho to the nitro group. This arrangement sterically shields these positions from direct attack by a nucleophile. Computational modeling can quantify this steric strain by analyzing bond lengths, angles, and non-covalent interactions in the transition state. Studies on other bulky group-substituted aromatics have shown that steric effects are a critical consideration, often directing reactions to less hindered positions. youtube.com The "ortho effect," where an ortho substituent sterically forces a nearby functional group out of the ring's plane, is particularly relevant for the nitro group in this molecule. wikipedia.org

Electronic Effects: The nitro group is a strong resonance and inductive electron-withdrawing group (-R, -I), while the bromine atom is an inductive withdrawing (-I) but resonance donating (+R) group. The tert-butyl groups are weak electron-donating groups (+I). Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative picture of these electronic effects. globalresearchonline.net The analysis would likely show significant positive charge on the carbon atoms attached to the bromine and nitro groups, marking them as electronically favorable sites for nucleophilic attack, even if they are sterically hindered.

Prediction of Spectroscopic Parameters for Validation of Experimental Data

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can be used to confirm experimentally determined structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used to calculate ¹H and ¹³C NMR chemical shifts. For this compound, a GIAO calculation would predict distinct signals for the two aromatic protons and the carbons of the ring and substituents. The accuracy of these predictions allows for unambiguous assignment of experimental spectra. nih.gov For instance, in nitrobenzene, the ortho protons are the most deshielded in the ¹H NMR spectrum, while the para carbon is highly deshielded in the ¹³C NMR spectrum. stackexchange.com The presence of the bulky tert-butyl groups would also influence the chemical shifts, and these effects can be precisely modeled.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net A frequency calculation on the optimized geometry of this compound would yield a theoretical infrared and Raman spectrum. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. globalresearchonline.net Key predicted peaks would include the asymmetric and symmetric stretching modes of the NO₂ group (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively) and C-H stretching modes of the aromatic ring and tert-butyl groups.

Table 2: Predicted Spectroscopic Data (Based on Analogous Systems) This table outlines the expected computational outputs for spectroscopic analysis of this compound.

| Spectroscopy Type | Computational Method | Predicted Information | Example from Literature |

|---|---|---|---|

| ¹H and ¹³C NMR | DFT (GIAO) | Chemical shifts for all unique protons and carbons. | For monosubstituted benzenes, trends in chemical shifts are well-reproduced computationally, though qualitative arguments can sometimes fail due to complex paramagnetic contributions. stackexchange.com |

| FTIR/FT-Raman | DFT (Frequency Analysis) | Vibrational frequencies, intensities, and mode assignments (e.g., NO₂ stretch, C-Br stretch). | For 1,2,3-trichloro-4-nitrobenzene, DFT calculations with scaling factors accurately matched experimental FTIR and FT-Raman spectra. globalresearchonline.net |

Investigation of Aromaticity Changes During Reaction Processes

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar, conjugated systems. During a chemical reaction like SNAr, the aromaticity of the benzene ring is temporarily lost in the intermediate stage and then regained. Computational methods can quantify this change.

The most common method for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS values are calculated by placing a "ghost" atom (with no electrons or nucleus) at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A large negative NICS value indicates aromaticity (magnetic shielding), while a positive value suggests anti-aromaticity.

For the SNAr reaction of this compound:

Reactant: The starting material would exhibit a significant negative NICS value, characteristic of an aromatic benzene ring. mdpi.com

Meisenheimer Intermediate: The formation of the sp³-hybridized carbon in the ring breaks the cyclic conjugation. A NICS calculation on this non-aromatic intermediate would show a value close to zero, quantifying the loss of aromaticity. nih.gov

Product: The final substituted product, with the leaving group gone, would once again show a large negative NICS value, confirming the restoration of aromaticity.

Theoretical studies on the SNAr reactions of p-fluoronitrobenzene and p-chloronitrobenzene have shown that the change in aromaticity is a key factor influencing the reaction barrier. nih.gov The system that experiences the smallest loss of aromaticity during the reaction tends to have the fastest rate. nih.gov Applying NICS analysis to the reaction of this compound would provide deep insight into the energetic driving forces and barriers of its substitution reactions.

Derivatization and Synthetic Utility of 1 Bromo 2,4 Ditert Butyl 5 Nitrobenzene

Synthesis of Novel Highly Substituted Aromatic Derivatives

The structure of 1-Bromo-2,4-ditert-butyl-5-nitrobenzene, featuring bulky tert-butyl groups and an electron-withdrawing nitro group, makes it a unique starting material for the synthesis of novel, highly substituted aromatic compounds. The reactivity of the bromine atom is influenced by the electronic effects of the nitro group and the significant steric hindrance imposed by the adjacent tert-butyl groups.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a nitro group on the aromatic ring typically activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govopenstax.orglibretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group (in this case, bromide) on the aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. wikipedia.orgopenstax.orglibretexts.org

In the case of this compound, the nitro group is situated meta to the bromine atom. This positioning offers less resonance stabilization to the Meisenheimer complex compared to an ortho or para arrangement, which may result in slower reaction kinetics. openstax.orglibretexts.org However, the strong electron-withdrawing nature of the nitro group still renders the aromatic ring susceptible to nucleophilic attack under appropriate conditions.

Potential nucleophiles for the displacement of the bromine atom could include:

Alkoxides and Phenoxides: To introduce novel ether linkages.

Amines: To form substituted anilines.

Thiolates: To generate thioethers.

The significant steric hindrance from the two tert-butyl groups flanking the nitro group and adjacent to the bromine atom is a critical factor that must be considered. These bulky groups can impede the approach of the nucleophile to the reaction center, potentially requiring more forcing reaction conditions, such as higher temperatures or the use of specialized catalysts.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgwikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.orgacsgcipr.orgrsc.orgnih.govyoutube.com The application of these reactions to sterically hindered substrates like this compound often necessitates the use of specialized ligands.

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester to form a biaryl structure. For sterically demanding partners, ligands such as bulky, electron-rich phosphines (e.g., those developed by Buchwald) or N-heterocyclic carbenes (NHCs) have proven effective in promoting the desired transformation. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This method would enable the synthesis of highly substituted anilines by coupling with a primary or secondary amine. The development of sterically hindered phosphine (B1218219) ligands has been crucial for the successful amination of challenging aryl halides. wikipedia.orgresearchgate.netacsgcipr.orgyoutube.comnih.gov

The table below outlines potential derivatization reactions and the expected classes of products.

| Reaction Type | Reagent/Catalyst System | Potential Product Class |

| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) | 2,4-ditert-butyl-1-methoxy-5-nitrobenzene |

| Nucleophilic Aromatic Substitution | Aniline (B41778) | N-(2,4-ditert-butyl-5-nitrophenyl)aniline |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, specialized ligand | 2,4-ditert-butyl-5-nitro-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Piperidine, Pd catalyst, specialized ligand | 1-(2,4-ditert-butyl-5-nitrophenyl)piperidine |

Role as a Precursor in Multi-Step Organic Synthesis

The functional groups present in this compound allow for its strategic use as a precursor in multi-step synthetic sequences. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities.

A key transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media. google.com The resulting 5-amino-2-bromo-1,3-ditert-butylbenzene would be a valuable intermediate. The amino group can then direct further reactions or be converted into other functional groups, for example, through diazotization reactions.

A notable example of a structurally related compound's utility is the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. A key intermediate in the synthesis of Ivacaftor is 5-amino-2,4-di-tert-butylphenol. google.compharmaceresearch.comgoogle.com This phenol (B47542) is prepared from 2,4-di-tert-butylphenol (B135424) via nitration to give 2,4-di-tert-butyl-5-nitrophenol, followed by reduction of the nitro group. google.compharmaceresearch.com By analogy, this compound could serve as a precursor to a variety of complex molecules where the bromine atom allows for further synthetic elaboration before or after the transformation of the nitro group.

The following table illustrates a potential synthetic sequence starting from this compound.

| Step | Reaction | Product |

| 1 | Reduction of the nitro group | 5-Amino-2-bromo-1,3-ditert-butylbenzene |

| 2 | Diazotization followed by Sandmeyer reaction (e.g., with CuCN) | 2-Bromo-5-cyano-1,3-ditert-butylbenzene |

| 3 | Suzuki-Miyaura coupling of the bromo group | 5-Cyano-2-(substituted aryl)-1,3-ditert-butylbenzene |

Development of Specialized Building Blocks from the Compound

The unique substitution pattern of this compound makes it an attractive starting point for the development of specialized building blocks for various applications in materials science and medicinal chemistry. The bulky tert-butyl groups can impart desirable properties such as increased solubility in organic solvents and prevention of intermolecular aggregation (π-stacking).

For instance, conversion of the bromo-substituent to a boronic acid or ester via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) would yield a valuable building block for Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of the sterically demanding 2,4-ditert-butyl-5-nitrophenyl moiety into a wide range of molecular scaffolds.

Similarly, transformation of the bromine to other functional groups such as an aldehyde (via a Grignard reaction with a formylating agent) or a phosphine (via reaction with a phosphinating agent) would generate a library of unique building blocks. These building blocks could then be employed in the synthesis of novel ligands for catalysis, organic electronic materials, or biologically active compounds. The presence of the nitro group provides an additional site for modification, further expanding the diversity of accessible structures.

The table below lists some potential specialized building blocks that could be synthesized from this compound.

| Building Block | Synthetic Transformation | Potential Application |

| (2,4-ditert-butyl-5-nitrophenyl)boronic acid | Lithium-halogen exchange followed by reaction with a trialkyl borate | Suzuki-Miyaura cross-coupling reactions |

| 2,4-ditert-butyl-5-nitrobenzaldehyde | Grignard formation followed by reaction with DMF | Synthesis of Schiff bases, Wittig reactions |

| (2,4-ditert-butyl-5-nitrophenyl)diphenylphosphine | Reaction with diphenylphosphine (B32561) under catalytic conditions | Ligand synthesis for catalysis |

Advanced Applications in Chemical Research and Materials Science

Utilization as a Scaffold for Complex Molecular Architectures

The inherent functionalities of 1-Bromo-2,4-ditert-butyl-5-nitrobenzene would make it a potentially valuable scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The bulky tert-butyl groups would exert significant steric influence on these reactions, potentially leading to high regioselectivity in the products formed. This steric hindrance could be exploited to direct the assembly of intricate three-dimensional structures. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a wide range of subsequent chemical transformations, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems. The sequential and selective manipulation of the bromo and nitro functionalities would allow for a stepwise construction of complex molecules with well-defined architectures.

Potential in Ligand Design for Catalytic Systems

The structural features of this compound suggest its potential as a precursor for the design of novel ligands for catalytic systems. Following the reduction of the nitro group to an amine, the resulting 2-bromo-4,6-ditert-butylaniline could be further functionalized. For instance, reaction with phosphines or other coordinating groups could yield sterically hindered phosphine-amine ligands.

The steric bulk provided by the tert-butyl groups is a crucial design element in many modern catalysts. These bulky substituents can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability. For example, in transition metal catalysis, bulky ligands can promote reductive elimination and prevent catalyst deactivation pathways, leading to more efficient catalytic cycles. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties, potentially unlocking new catalytic transformations or improving existing ones. Research into ligand design for Nd(III) complexes with Schiff bases of the [(phenylimino)methyl]phenol-type highlights the importance of substituent effects on the coordination chemistry and properties of the resulting metal complexes tandfonline.com.

Exploration in Advanced Materials Synthesis (e.g., Optoelectronic Precursors, Polymer Monomers)

Aromatic nitro compounds and their derivatives are important building blocks in the synthesis of advanced materials. The nitro group can be converted into various other functional groups, making these compounds versatile precursors for materials with interesting optical and electronic properties. For instance, the reduction of the nitro group in this compound would yield an amino-substituted bromobenzene (B47551) derivative. Such compounds can be used as monomers in the synthesis of high-performance polymers, such as polyamides or polyimides, where the bulky tert-butyl groups could enhance solubility and processability while influencing the polymer's thermal and mechanical properties.

Furthermore, the electronic properties of the aromatic ring, modulated by the bromo and nitro groups, could make this compound or its derivatives interesting for applications in optoelectronics. For example, after suitable functionalization, it could be investigated as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of a diamino substituted terphenyldivinyl chromophore from a nitro-substituted precursor demonstrates a relevant synthetic strategy for creating materials with desirable absorption and emission properties mdpi.comresearchgate.net.

Supramolecular Chemistry and Self-Assembly Studies

The study of nitrophenol derivatives in supramolecular chemistry is an active area of research. The nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly processes. While this compound itself is not a phenol (B47542), its derivatives, which could be synthesized by replacing the bromine atom, could exhibit interesting self-assembly behavior.

The bulky tert-butyl groups would play a critical role in directing the self-assembly process, potentially leading to the formation of well-defined supramolecular architectures such as nanotubes, vesicles, or gels. The steric hindrance could prevent simple close-packing, favoring more complex and ordered structures. The investigation of mixed self-assembled monolayers containing corrole (B1231805) moieties, which are structurally complex macrocycles, highlights the importance of molecular design in controlling surface properties and developing new sensors researchgate.net. The principles learned from such systems could be applied to the hypothetical derivatives of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A summary of key research findings and contributions for 1-Bromo-2,4-ditert-butyl-5-nitrobenzene cannot be provided at this time due to the absence of published research on this specific compound.

Identification of Remaining Challenges and Unexplored Reactivity

The primary challenge concerning this compound is the complete lack of documented synthesis and characterization. The steric hindrance imposed by the two tert-butyl groups ortho and para to the bromine atom, and meta to the nitro group, likely presents significant synthetic challenges. The electronic effects of the electron-withdrawing nitro group and the bulky, electron-donating tert-butyl groups on the reactivity of the aromatic ring are entirely unexplored. Key questions that remain unanswered include:

What are the most efficient and selective synthetic routes to produce this compound in high yield and purity?

How does the interplay of steric and electronic effects influence its susceptibility to nucleophilic aromatic substitution, either at the bromine-bearing carbon or activated positions by the nitro group?

What is the regioselectivity of further electrophilic aromatic substitution reactions on the ring?

Can the bromine atom effectively participate in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) despite the significant steric hindrance?

What are the reduction pathways of the nitro group in the presence of the other bulky substituents, and what are the properties of the resulting aniline (B41778) derivative?

Proposed Future Research Avenues and Methodological Advancements

Given the current knowledge gap, the entire field of study for this compound is a proposed future research avenue. Initial research should focus on the following:

Synthesis and Characterization: The immediate priority is the development of a reliable synthetic protocol for this compound. This would involve a systematic investigation of nitration conditions for 1-bromo-2,4-ditert-butylbenzene and bromination of 1,3-ditert-butyl-4-nitrobenzene, potentially requiring non-standard reaction conditions to overcome steric hindrance. Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure.

Reactivity Studies: Once synthesized, a systematic exploration of its reactivity is warranted. This should include a comprehensive study of its behavior in fundamental organic reactions to map out its chemical properties.

Computational Modeling: In conjunction with experimental work, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, bond energies, and predicted reactivity, helping to guide experimental design.

Potential Applications: Following the elucidation of its fundamental properties, research could then explore its potential as a building block in medicinal chemistry or materials science, leveraging the unique steric and electronic environment of the substituted benzene (B151609) ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.